2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime
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Overview
Description
The compound “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime” is related to a class of compounds known as phosphodiesterase 4D (PDE4D) inhibitors . These inhibitors have been studied for their potential in treating various diseases, including neurodegenerative and inflammatory diseases .
Synthesis Analysis
The synthesis of morpholines, which are part of the structure of the compound, has been extensively studied. They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method involving a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed . Oximes, another component of the compound, can be synthesized from ketones through a phosphine-mediated reductive acylation .Molecular Structure Analysis
The molecular structure of the compound is complex and involves several functional groups. The morpholine ring contains a nitrogen atom and an oxygen atom, and the thiazole ring contains a nitrogen atom and a sulfur atom . The oxime group is characterized by a carbon-nitrogen double bond with an OH group attached to the nitrogen .Chemical Reactions Analysis
The compound, being an oxime, can undergo a variety of chemical reactions. For instance, oximes can react with oxidizing agents . They can also neutralize acids in exothermic reactions to form salts plus water .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime,” but unfortunately, the available information is limited and does not provide a detailed analysis of six to eight unique applications as you requested. The compound is mentioned as a PDE4D inhibitor in some sources , which suggests its use in pharmaceutical research, particularly related to memory impairment and potentially cancer treatment . However, detailed sections for each field with descriptive headings are not available in the search results.
Mechanism of Action
Target of Action
The primary targets of 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime are currently unknown. This compound is structurally related to morpholine , which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . .
Mode of Action
It is known that oximes, such as this compound, can form through the reaction of aldehydes or ketones with hydroxylamine . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Result of Action
A structurally related compound, gebr-7b, has been shown to inhibit the pde4d enzyme and enhance camp levels in neuronal cells . Whether this compound has similar effects is currently unknown.
properties
IUPAC Name |
(NZ)-N-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10-11-3-9(16-10)4-12-14/h3-4,7-8,14H,5-6H2,1-2H3/b12-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRUFGXDYFUTF-QCDXTXTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)/C=N\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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